molecular formula C16H11Cl2N3O3 B7729329 2-(2,4-dichlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide

2-(2,4-dichlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide

Cat. No.: B7729329
M. Wt: 364.2 g/mol
InChI Key: CPPAYLGBJGDERF-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group and an oxoindole moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide typically involves the following steps:

    Formation of 2-(2,4-dichlorophenoxy)acetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(2,4-dichlorophenoxy)acetohydrazide: The 2-(2,4-dichlorophenoxy)acetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Formation of the final compound: The 2-(2,4-dichlorophenoxy)acetohydrazide is then reacted with isatin (2-oxoindole) under acidic or basic conditions to yield 2-(2,4-dichlorophenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    Isatin (2-oxoindole): Another precursor used in the synthesis.

    2-(2,4-dichlorophenoxy)acetohydrazide: An intermediate in the synthetic route.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide is unique due to the combination of the dichlorophenoxy and oxoindole groups, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c17-9-5-6-13(11(18)7-9)24-8-14(22)20-21-15-10-3-1-2-4-12(10)19-16(15)23/h1-7H,8H2,(H,20,22)(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPAYLGBJGDERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)N=C2C=C1)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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